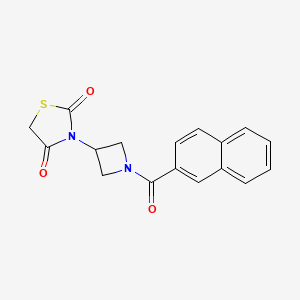

3-(1-(2-萘酰基)氮杂环丁-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(1-(2-Naphthoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione molecules are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have been evaluated for their antioxidant, anticancer, and antimicrobial potential .

Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesis of thiazolidine derivatives has been achieved using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Molecular Structure Analysis

The molecular structure of “3-(1-(2-Naphthoyl)azetidin-3-yl)thiazolidine-2,4-dione” was established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . Thiazolidine motifs have sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives have been evaluated for their antioxidant, anticancer, and antimicrobial potential . They exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-(2-Naphthoyl)azetidin-3-yl)thiazolidine-2,4-dione” were established using physiochemical parameters and spectral techniques . The kinetic parameters of the thermal decomposition were calculated with the Ozawa model .科学研究应用

药理作用和分子对接研究

噻唑烷-2, 4-二酮及其衍生物,包括与3-(1-(2-萘酰基)氮杂环丁-3-基)噻唑烷-2,4-二酮结构相关的化合物,通过胰岛素增敏和增强外周组织葡萄糖利用,表现出显著的药理作用。研究人员合成了一系列噻唑烷-2, 4-二酮 (TZD) 衍生物,通过体外和体内研究评估了它们的抗糖尿病、抗氧化和细胞毒性。值得注意的是,某些衍生物与罗格列酮等标准药物相比,表现出优异的降血糖活性。此外,分子对接研究揭示了与 PPARγ 受体的有希望的相互作用,强调了它们作为抗高血糖和降血脂剂的潜力 (Shukla, Pandey, & Chawla, 2020)。

抗菌活性

噻唑烷-2, 4-二酮的衍生物,包括与3-(1-(2-萘酰基)氮杂环丁-3-基)噻唑烷-2,4-二酮类似的化合物,已被合成并评估其抗菌性能。研究表明,其具有与参考药物相当的显着抗菌和抗真菌活性。分子对接研究支持这些化合物的功效,表明通过与微生物靶标的潜在相互作用发挥作用机制 (Kurumanna Adem 等,2022)。

抗癌潜力

对噻唑烷-2,4-二酮衍生物的研究突出了它们的抗癌潜力。例如,对带有噻唑烷-2,4-二酮、罗丹明或乙内酰脲骨架的 (Z)-[(2H-色烯-3-基)亚甲基]氮杂环酮的研究评估了它们对癌细胞和非癌细胞的生长抑制作用。这些化合物,尤其是色烯环上具有特定取代基的乙内酰脲衍生物,表现出与标准抗癌剂顺铂相当的细胞毒性特征。这些发现强调了噻唑烷-2,4-二酮衍生物在癌症治疗中的潜力 (Mohammad Azizmohammadi 等,2013)。

作用机制

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .

Mode of Action

Tzd analogues are known to exhibit their antimicrobial action by inhibiting cytoplasmic mur ligases . They also exhibit antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Pathways

It’s known that tzd analogues mediate the formation of udp-murnac-pentapeptide, a crucial component in bacterial cell wall synthesis .

Pharmacokinetics

In-silico adme studies of similar tzd analogues have revealed that these compounds are found to be drug-like . This suggests that they have favorable absorption, distribution, metabolism, and excretion properties, which can impact their bioavailability.

Result of Action

Tzd analogues have been found to possess mild anticancer potential . They also show moderate to promising activity against selected species of microbial strains .

Action Environment

It’s known that the physicochemical properties (size, charge, lipophilicity) of similar compounds can be modified to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and possibly gain anti-biofilm activity as an adjuvant mechanism of action .

未来方向

Thiazolidine-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

属性

IUPAC Name |

3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c20-15-10-23-17(22)19(15)14-8-18(9-14)16(21)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,14H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSAKVKFUXTBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3C=C2)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2478544.png)

![4-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2478545.png)

![(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2478547.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2478549.png)

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2478557.png)

![N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-2-(2-thienyl)acetamide](/img/structure/B2478558.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)

![5-[(2,5-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2478566.png)